4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol
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Overview
Description
4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol is an organic compound with the molecular formula C15H14FNO2. This compound is characterized by the presence of a fluorine atom, an ethylaminocarbonyl group, and a phenolic hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-nitrobenzoic acid.
Nitration: The 3-fluorophenol undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The amino group is acylated with ethyl chloroformate to form the N-ethylaminocarbonyl group.
Coupling: Finally, the acylated product is coupled with 3-fluorophenol under basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration and reduction processes, followed by continuous flow acylation and coupling reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Substituted phenols.
Scientific Research Applications
4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- 4-[3-(N-Methylaminocarbonyl)phenyl]-3-fluorophenol
- 4-[3-(N-Propylaminocarbonyl)phenyl]-3-fluorophenol
Comparison:
- Uniqueness: The presence of the ethylaminocarbonyl group in 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.
- Differences: Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it more suitable for specific applications.
Properties
IUPAC Name |
N-ethyl-3-(2-fluoro-4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-17-15(19)11-5-3-4-10(8-11)13-7-6-12(18)9-14(13)16/h3-9,18H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYNGXANLASOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684465 |
Source
|
Record name | N-Ethyl-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-49-3 |
Source
|
Record name | N-Ethyl-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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